molecular formula C14H16FN3O2S B7545351 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one

3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one

Cat. No. B7545351
M. Wt: 309.36 g/mol
InChI Key: HDGYVPYKOSQRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one, also known as FMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMT belongs to the class of triazole compounds and has been shown to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one is not fully understood. However, it has been proposed that 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one may inhibit the growth of fungal and bacterial cells by interfering with the synthesis of their cell walls. 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of fungal and bacterial cells, induce apoptosis in cancer cells, and exhibit anti-inflammatory activity. 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one in lab experiments is its broad-spectrum activity against fungal and bacterial species. 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one has also been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy. However, one of the limitations of using 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one. One area of research is the development of more efficient synthesis methods for 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one, which may improve its yield and purity. Another area of research is the investigation of 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one's potential as a therapeutic agent for the treatment of fungal and bacterial infections, as well as cancer. Further studies are also needed to elucidate the mechanism of action of 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one and to identify its molecular targets. In addition, the development of 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one analogs with improved bioavailability and efficacy may also be an area of future research.

Synthesis Methods

3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one can be synthesized using a variety of methods, including the reaction of 2-fluorobenzyl chloride with sodium thiomethoxide, followed by reaction with 2-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one. Another method involves the reaction of 2-fluorobenzyl bromide with sodium thiomethoxide, followed by reaction with 2-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one. These methods have been reported to yield 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one with high purity and yield.

Scientific Research Applications

3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antifungal activity against a range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one has also been shown to exhibit antibacterial activity against a range of bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, 3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one has been shown to exhibit anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S/c15-12-6-2-1-4-10(12)9-21-14-17-16-13(19)18(14)8-11-5-3-7-20-11/h1-2,4,6,11H,3,5,7-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGYVPYKOSQRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)NN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one

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